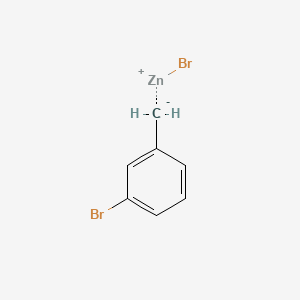

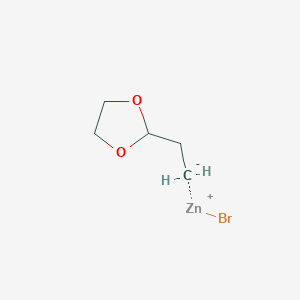

(1,3-二氧戊环-2-基乙基)溴化锌

描述

“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is an organozinc compound . It is used as a reagent in Negishi cross-coupling reactions to prepare aryl or heteroaryl scaffolds via C-C bond formation . It can also be used as a reagent in the allylic alkylation reactions in the presence of an iridium catalyst .

Molecular Structure Analysis

The molecular formula of “(1,3-Dioxolan-2-ylethyl)ZINC bromide” is C5H9BrO2Zn . The exact mass is 243.90773 g/mol and the average mass is 246.437 Da .Chemical Reactions Analysis

As mentioned earlier, “(1,3-Dioxolan-2-ylethyl)ZINC bromide” is used as a reagent in Negishi cross-coupling reactions to prepare aryl or heteroaryl scaffolds via C-C bond formation . It can also be used in the allylic alkylation reactions in the presence of an iridium catalyst .Physical And Chemical Properties Analysis

“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is a liquid at room temperature . It has a density of 0.992 g/mL at 25 °C . The compound is stored at a temperature between 2-8°C .科学研究应用

呋喃衍生物的合成

5-(1,3-二氧戊环-2-基)-2-呋喃基溴化锌已在温和条件下合成,显示出与芳基卤化物和酰氯成功偶联,以良好至优良的产率生成呋喃衍生物。这表明其在合成各种有机化合物中的潜在用途 (Rieke 和 Kim,2011)。

缓蚀

在一项关注柠檬酸溶液中锌腐蚀的研究中,(1,3-二氧戊环-2-基甲基)-三苯基鏻溴化物显示出显着的抑制效率,表明其在锌的环保酸洗中的应用 (Saadawy,2016)。

不对称 Negishi 交叉偶联

在有机合成中,已经使用 2-(1,3-二氧戊环-2-基)乙基溴化物和 2-[2-(1,3-二氧戊环-2-基)乙基]锌对外消旋仲烯丙基氯化物与烷基锌进行了镍催化的不对称 Negishi 交叉偶联。这突出了其在对映选择性和立体会聚交叉偶联过程中的作用 (Lou 和 Fu,2011)。

环氧化物与 CO2 的固定

已经开发出包括 4-苯基-1,3-二氧戊环-2-酮在内的双功能 Zn-salen 配合物,用于由环氧化物和 CO2 形成环状碳酸酯。这证明了 (1,3-二氧戊环-2-基乙基)溴化锌在温和条件下催化反应中的作用,这与 CO2 固定应用有关 (Lang、Yu 和 He,2016)。

针对缺氧的神经保护

在医学研究中,已显示锌化合物可以保护神经干细胞免受缺氧侵害,表明其潜在的治疗应用。亚致死剂量的锌,包括可能与 (1,3-二氧戊环-2-基乙基)溴化锌相关的形式,已通过激活 PI3K 通路证明了神经保护作用 (Choi 等人,2019)。

多相催化

二氧化硅负载的溴化锌,可能包括 (1,3-二氧戊环-2-基乙基)溴化锌之类的衍生物,已被用作由酰氯和末端炔烃合成炔酮的高效催化剂。这突出了其在无溶剂条件下促进快速合成的应用 (Keivanloo 等人,2011)。

安全和危害

“(1,3-Dioxolan-2-ylethyl)ZINC bromide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H225, H302, H315, H319, H335, H336, and H351 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

作用机制

Target of Action

(1,3-Dioxolan-2-ylethyl)ZINC bromide is an organozinc compound Organozinc compounds are generally known to be used as reagents in various chemical reactions, particularly in the pharmaceutical industry .

Mode of Action

It’s known that organozinc compounds like this one are often used in negishi cross-coupling reactions . These reactions involve the formation of carbon-carbon (C-C) bonds, which are crucial in the synthesis of complex organic compounds .

Biochemical Pathways

Given its use in negishi cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of (1,3-Dioxolan-2-ylethyl)ZINC bromide’s action would depend on the specific reactions it’s used in. In general, its use in Negishi cross-coupling reactions would result in the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of (1,3-Dioxolan-2-ylethyl)ZINC bromide can be influenced by various environmental factors. For instance, it’s sensitive to air and reacts with water . Therefore, it needs to be stored at a temperature of 2-8°C in an environment free from moisture and air to maintain its stability and efficacy.

属性

IUPAC Name |

bromozinc(1+);2-ethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIHMCAQTQOHLI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1OCCO1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307531-83-5 | |

| Record name | Bromo[2-(1,3-dioxolan-2-yl-κO1)ethyl-κC]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307531-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime](/img/structure/B3123360.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)